3-(bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide
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Overview
Description
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide typically involves the bromination of 1-methyl-1H-1,2,4-triazole. One common method is to react 1-methyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of hydrobromic acid as a brominating agent in a flow reactor has been reported to be efficient and environmentally friendly . This method minimizes the use of hazardous reagents and reduces waste production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido-triazoles, thiocyanato-triazoles, and amino-triazoles.
Oxidation: Oxidized triazole derivatives.
Reduction: Methyl-substituted triazoles.
Scientific Research Applications
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Materials Science: It is employed in the synthesis of polymers and advanced materials with unique properties such as conductivity and thermal stability.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors critical for the survival of pathogens or cancer cells. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inactivation of these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
- 3-(Bromomethyl)-1-methylpiperidine hydrobromide
Uniqueness
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide is unique due to its triazole ring structure, which imparts specific chemical properties such as stability and reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science due to its ability to form stable complexes with various biological and chemical entities.
Properties
CAS No. |
2680538-77-4 |
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Molecular Formula |
C4H7Br2N3 |
Molecular Weight |
256.9 |
Purity |
95 |
Origin of Product |
United States |
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